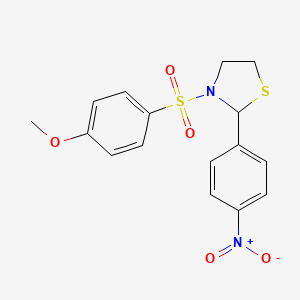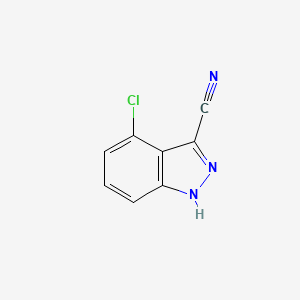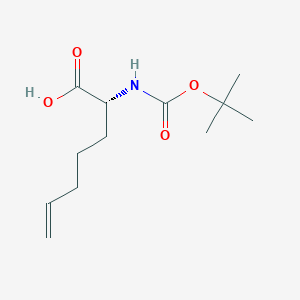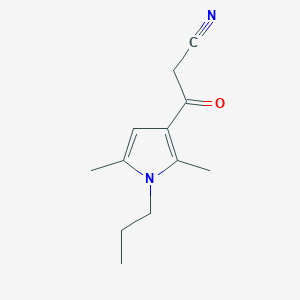![molecular formula C19H18N6O3 B2979097 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-05-3](/img/structure/B2979097.png)
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Research in medicinal chemistry has led to the synthesis of novel compounds with potential for therapeutic applications. For example, novel heterocyclic compounds derived from benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines have been synthesized and found to possess anti-inflammatory and analgesic activities. These compounds, such as those studied by Abu-Hashem et al. (2020), have shown to act as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, with some demonstrating high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, which were compared with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiproliferative Activities
Further research has focused on the synthesis and evaluation of new heterocycles for antimicrobial and antiproliferative activities. For instance, Fahim et al. (2021) synthesized new heterocycles, evaluated their antimicrobial and in vitro anticancer activity, and conducted molecular docking studies. Their work highlights the potential of these compounds in treating various bacterial infections and cancer, suggesting a broad spectrum of applications for similarly structured compounds in combating disease (Fahim, Tolan, Awad, & Ismael, 2021).
Complexation Properties and Structural Character
In the field of inorganic chemistry, compounds with similar structural motifs have been studied for their complexation properties with lanthanides, as investigated by Kobayashi et al. (2019). These studies provide insights into the structural character of complexes formed with trivalent lanthanides, contributing to the understanding of coordination chemistry and potential applications in materials science and catalysis (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, & Yaita, 2019).
作用機序
Mode of Action
The mode of action of the compound involves its interaction with its targets. The compound may bind to its targets, altering their function and leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The compound may affect various biochemical pathways. The downstream effects of these pathways could include changes in cellular function, alterations in signal transduction, or modifications to gene expression
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability. The compound has shown favorable pharmacokinetic properties, with an oral bioavailability of 76.8% . This suggests that the compound is well-absorbed and distributed throughout the body, which could enhance its therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. These effects could include changes in protein function, alterations in cellular signaling, or modifications to cellular metabolism
特性
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-28-15-4-2-14(3-5-15)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-13-6-8-20-9-7-13/h2-9H,10-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUPNCKAOYZOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2979015.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2979016.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2979017.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2979021.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2979022.png)



![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2979029.png)
![2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2979031.png)
![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2979037.png)